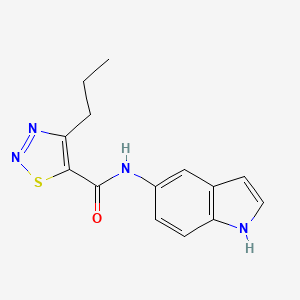

N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC11424820

Molecular Formula: C14H14N4OS

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N4OS |

|---|---|

| Molecular Weight | 286.35 g/mol |

| IUPAC Name | N-(1H-indol-5-yl)-4-propylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C14H14N4OS/c1-2-3-12-13(20-18-17-12)14(19)16-10-4-5-11-9(8-10)6-7-15-11/h4-8,15H,2-3H2,1H3,(H,16,19) |

| Standard InChI Key | XISDRRQSVCDFSA-UHFFFAOYSA-N |

| SMILES | CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3 |

| Canonical SMILES | CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is CHNOS, with a molecular weight of 299.37 g/mol. Its IUPAC name, 4-propyl-N-(1H-indol-5-yl)-1,2,3-thiadiazole-5-carboxamide, reflects the propyl substituent at position 4 of the thiadiazole ring and the carboxamide bond linking it to the indol-5-yl group .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 299.37 g/mol |

| IUPAC Name | 4-propyl-N-(1H-indol-5-yl)-1,2,3-thiadiazole-5-carboxamide |

| SMILES | CCCc1nnc(s1)C(=O)Nc2ccc3c(c2)[nH]c3 |

| InChIKey | XQZXZJXKXZQNQZ-UHFFFAOYSA-N |

Structural Analysis

The 1,2,3-thiadiazole ring contains sulfur at position 1 and nitrogens at positions 2 and 3. The propyl group at position 4 introduces hydrophobicity, while the carboxamide at position 5 connects to the indole’s amine group. The indole moiety, a bicyclic structure with a pyrrole fused to a benzene ring, is known for its role in serotonin and melatonin biosynthesis, hinting at potential neurological applications .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. A copper-catalyzed C–H activation method, as described in the literature, enables efficient thiadiazole formation from ketones via tosylhydrazones .

Key Steps:

-

Tosylhydrazone Formation: Reacting a ketone (e.g., pentan-2-one for propyl substitution) with p-toluenesulfonylhydrazide in methanol yields the corresponding tosylhydrazone.

-

Cyclization: Treating the tosylhydrazone with sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (KSO) in dimethylacetamide (DMAc) at 100°C forms the thiadiazole core .

-

Carboxamide Coupling: The thiadiazole-5-carboxylic acid is activated (e.g., via chloride formation) and coupled with 1H-indol-5-amine using a palladium or copper catalyst.

Optimization of Reaction Conditions

The choice of solvent and ligand significantly impacts yields. For example, acetonitrile with Xantphos ligand achieves near-quantitative yields in analogous thiadiazole-amine couplings .

Table 2: Optimization of Thiadiazole-Amine Coupling

| Entry | Solvent | Ligand | Yield (%) |

|---|---|---|---|

| 1 | THF | Xantphos | 83 |

| 2 | CHCN | Xantphos | 99 |

| 3 | CHCN | None | 98 |

Spectroscopic Characterization

While specific data for this compound are unavailable, analogous thiadiazoles exhibit distinct NMR patterns:

-

H NMR: Thiadiazole protons resonate at δ 8.5–9.0 ppm, while indole NH appears near δ 10.5 ppm .

-

C NMR: The thiadiazole carbons (C-4 and C-5) appear at δ 160–170 ppm, and the carboxamide carbonyl at δ 165–170 ppm .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume